BenchChemオンラインストアへようこそ!

(2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Kinase inhibition Piperazinylpyrimidine Screening compound

(2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone (CAS 946248-10-8, molecular formula C₁₇H₁₈F₂N₄O₂, MW 348.35) is a synthetic small molecule comprising a 2,6-difluorophenyl carbonyl group linked via a piperazine bridge to a 6-methoxy-2-methylpyrimidine ring. It belongs to the piperazinylpyrimidine chemotype, a scaffold associated with kinase inhibition in medicinal chemistry literature.

Molecular Formula C17H18F2N4O2
Molecular Weight 348.354
CAS No. 946248-10-8
Cat. No. B2385062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
CAS946248-10-8
Molecular FormulaC17H18F2N4O2
Molecular Weight348.354
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C17H18F2N4O2/c1-11-20-14(10-15(21-11)25-2)22-6-8-23(9-7-22)17(24)16-12(18)4-3-5-13(16)19/h3-5,10H,6-9H2,1-2H3
InChIKeyFRQRJDBRLGHKPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS 946248-10-8: Compound Identity and Sourcing Baseline


(2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone (CAS 946248-10-8, molecular formula C₁₇H₁₈F₂N₄O₂, MW 348.35) is a synthetic small molecule comprising a 2,6-difluorophenyl carbonyl group linked via a piperazine bridge to a 6-methoxy-2-methylpyrimidine ring [1]. It belongs to the piperazinylpyrimidine chemotype, a scaffold associated with kinase inhibition in medicinal chemistry literature [2]. The compound is listed in the ZINC docking database (ZINC69845165) with no known or predicted bioactivity recorded as of ChEMBL 20 [1]. Comprehensive primary research literature or patent disclosures containing quantitative pharmacological data specific to this compound could not be identified within authoritative databases as of the search date.

Why (2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone Cannot Be Assumed Interchangeable with Generic Piperazinylpyrimidine Analogs


Piperazinylpyrimidine derivatives exhibit highly divergent selectivity and potency profiles driven by subtle variations in substituents on both the pyrimidine and benzoyl rings. The Shallal et al. series demonstrated that compounds within this chemotype can shift from broad cytotoxicity (e.g., compound 16, mean GI₅₀ > 100 μM) to highly potent and selective profiles (e.g., compound II-18, GI₅₀ = 30 nM against MDA-MB-468) depending on specific substitution patterns [1]. The 2,6-difluorophenyl moiety has been identified as a privileged fragment for non-nucleoside reverse transcriptase inhibitor activity in related pyrimidine methanone series, with o,o-difluoro-p-methoxy substitution being particularly important for anti-HIV-1 potency [2]. Consequently, generic assumption of interchangeability across piperazinylpyrimidine analogs is not scientifically supportable without compound-specific comparative data.

(2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: Known Quantitative Evidence and Comparator Analysis


Absence of Known Bioactivity for CAS 946248-10-8 Versus Structurally Characterized Piperazinylpyrimidine Comparators

A search of authoritative databases (ZINC/ChEMBL 20) explicitly confirms that there is no known biological activity and no predicted activity for (2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone [1]. In stark contrast, closely related piperazinylpyrimidine compounds from the Shallal series demonstrate defined, quantifiable anticancer activities: compound II-18 exhibits GI₅₀ values of 90 nM (NCI-H23), 68 nM (RPMI-8226), 61 nM (SK-MEL-5), and 30 nM (MDA-MB-468) in the NCI-60 panel [2]; compound 4 demonstrates selective inhibition of mutant KIT and PDGFRA kinases over wild-type isoforms [3]. The absence of any activity record for CAS 946248-10-8 represents a critical data gap that must be acknowledged in procurement decisions.

Kinase inhibition Piperazinylpyrimidine Screening compound

Physicochemical Property Comparison: CAS 946248-10-8 Versus Structurally Related Piperazinylpyrimidine Screening Compounds

The target compound has a calculated logP of 2.38, topological polar surface area (tPSA) of 68 Ų, 5 hydrogen bond acceptors, 0 hydrogen bond donors, and a molecular weight of 348.35 g/mol, conforming to Lipinski's Rule of Five [1]. The piperazinylpyrimidine series from which comparators are drawn (I-11, I-12, II-18) also conform to Lipinski parameters [2]. The key structural differentiation lies in the 6-methoxy-2-methyl substitution on the pyrimidine ring, which modulates hydrogen bonding capacity and electronic distribution compared to analogs such as PF-4708671 (a potent S6K1 inhibitor with Ki = 20 nM featuring a different pyrimidine substitution pattern) .

Drug-likeness Physicochemical properties Lipinski parameters

Structural Uniqueness Assessment: 6-Methoxy-2-Methylpyrimidine Substitution Pattern in the Context of Kinase Privileged Fragments

The combination of 2,6-difluorophenyl carbonyl and 6-methoxy-2-methylpyrimidine linked via piperazine represents a distinct structural configuration within the piperazinylpyrimidine chemical space. Published SAR from the Shallal series indicates that modifications at the pyrimidine 2- and 6-positions profoundly influence both kinase selectivity and cellular potency: compound 4's substitution pattern confers selectivity for oncogenic PDGFR mutants, while compound 15's distinct pattern drives MDA-MB-468 selectivity [1]. The o,o-difluoro substitution on the phenyl ring has been independently validated as critical for anti-HIV-1 NNRTI activity in related (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones [2]. Whether the 6-methoxy-2-methyl configuration in CAS 946248-10-8 confers any analogous target engagement advantage has not been experimentally determined.

Structure-activity relationship Privileged fragment Pyrimidine substitution

Recommended Application Scenarios for (2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone Based on Available Evidence


Exploratory Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

Given the established kinase inhibitory activity of the piperazinylpyrimidine chemotype [1], CAS 946248-10-8 may serve as a scaffold diversification point in SAR campaigns. The 6-methoxy-2-methyl substitution on the pyrimidine ring, combined with the 2,6-difluorophenyl carbonyl fragment, provides a distinct chemical space entry point. Researchers investigating PDGFR, KIT, RAF, CK1, or other kinase subfamilies may evaluate this compound alongside characterized analogs such as compound 4 or compound 15 from the Shallal series to probe the contribution of the methoxy-methyl pyrimidine substitution to potency and selectivity profiles. All biological activity must be determined de novo, as no prior activity data exists [2].

Chemical Biology Probe Development Requiring Favorable Physicochemical Properties

The compound meets Lipinski's Rule of Five criteria (MW 348.35, logP 2.38, tPSA 68 Ų, 5 HBA, 0 HBD) [2], indicating potential suitability for cell-permeable probe development. The absence of hydrogen bond donors and moderate lipophilicity may confer membrane permeability advantages for intracellular target engagement. However, users must independently validate permeability, solubility, and metabolic stability, as no experimental ADME data are available for this specific compound.

Synthetic Building Block for Diversified Library Synthesis

The compound's bifunctional architecture—featuring a piperazine ring that can be further derivatized and a pyrimidine core amenable to nucleophilic aromatic substitution—makes it a viable intermediate for parallel library synthesis. The 6-methoxy group serves as a potential leaving group or hydrogen bond acceptor, while the 2-methyl group provides metabolic stability relative to unsubstituted pyrimidine analogs. This utility is inferred from the general reactivity of piperazinylpyrimidine scaffolds in medicinal chemistry [1] and is not supported by compound-specific synthetic protocols in the public domain.

Negative Control or Inactive Comparator in Phenotypic Screening

The confirmed absence of known bioactivity in ChEMBL 20 [2] positions CAS 946248-10-8 as a candidate negative control or inactive comparator for assay development, provided that users experimentally confirm lack of activity against their specific target or pathway of interest. This application requires rigorous in-assay validation and cannot be assumed based solely on database annotations.

Quote Request

Request a Quote for (2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.